![molecular formula C14H12S2 B14332505 Methyl [1,1'-biphenyl]-2-carbodithioate CAS No. 104090-69-9](/img/structure/B14332505.png)
Methyl [1,1'-biphenyl]-2-carbodithioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl [1,1’-biphenyl]-2-carbodithioate is an organic compound that belongs to the class of biphenyl derivatives. This compound is characterized by the presence of a biphenyl core with a methyl group and a carbodithioate functional group attached. Biphenyl derivatives are known for their diverse applications in various fields, including chemistry, biology, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methyl [1,1’-biphenyl]-2-carbodithioate typically involves the reaction of biphenyl derivatives with methylating agents and carbodithioate precursors. One common method involves the use of Grignard reagents, where phenylmagnesium bromide reacts with carbon disulfide to form the corresponding dithiocarboxylate, which is then methylated using methyl iodide . The reaction conditions often require anhydrous solvents and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of methyl [1,1’-biphenyl]-2-carbodithioate may involve large-scale reactions using similar synthetic routes but optimized for higher yields and efficiency. The use of continuous flow reactors and automated systems can enhance the scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Methyl [1,1’-biphenyl]-2-carbodithioate undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, sulfides.
Substitution: Substituted biphenyl derivatives.
Aplicaciones Científicas De Investigación
Methyl [1,1’-biphenyl]-2-carbodithioate has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of methyl [1,1’-biphenyl]-2-carbodithioate involves its interaction with molecular targets through its carbodithioate group. This functional group can form coordination complexes with metal ions, influencing various biochemical pathways . Additionally, the biphenyl core can interact with hydrophobic regions of biological molecules, affecting their function and activity .
Comparación Con Compuestos Similares
Similar Compounds
Biphenyl: A simpler derivative without the carbodithioate group, used in various industrial applications.
4-Methylbiphenyl: Similar structure but lacks the carbodithioate group, used in organic synthesis and as a solvent.
Biphenyl-2-thiol: Contains a thiol group instead of a carbodithioate group, used in coordination chemistry and as a building block for more complex molecules.
Uniqueness
Methyl [1,1’-biphenyl]-2-carbodithioate is unique due to the presence of both the methyl and carbodithioate groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Propiedades
Número CAS |
104090-69-9 |
|---|---|
Fórmula molecular |
C14H12S2 |
Peso molecular |
244.4 g/mol |
Nombre IUPAC |
methyl 2-phenylbenzenecarbodithioate |
InChI |
InChI=1S/C14H12S2/c1-16-14(15)13-10-6-5-9-12(13)11-7-3-2-4-8-11/h2-10H,1H3 |
Clave InChI |
CEYAGHIGLHLNGZ-UHFFFAOYSA-N |
SMILES canónico |
CSC(=S)C1=CC=CC=C1C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


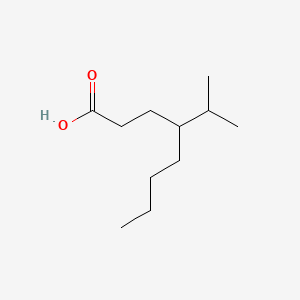
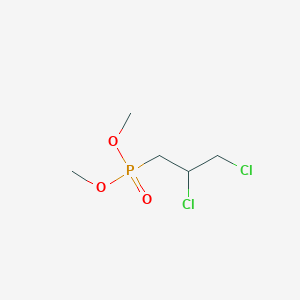
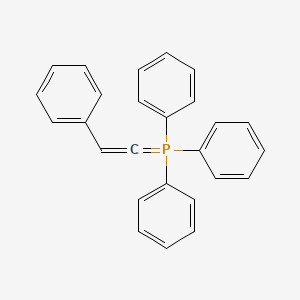
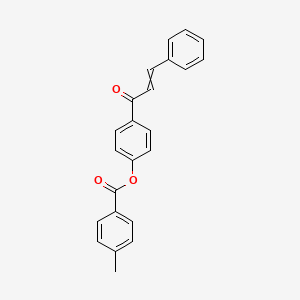
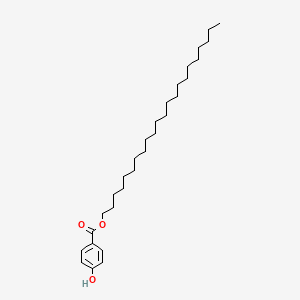
![(E)-1-[4-(4-Bromobutoxy)phenyl]-2-(4-butylphenyl)diazene](/img/structure/B14332471.png)
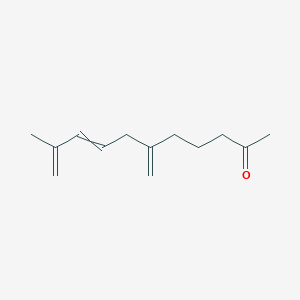
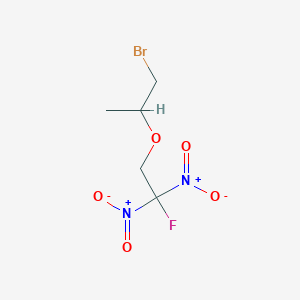
![5-Chloro-2-[4-nitro-2-(trifluoromethyl)phenoxy]pyrimidine](/img/structure/B14332504.png)
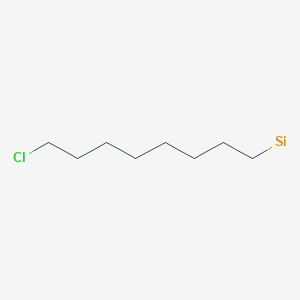
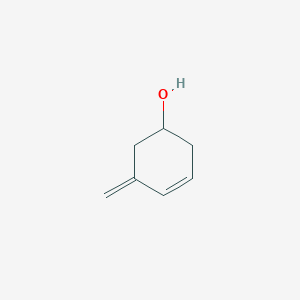

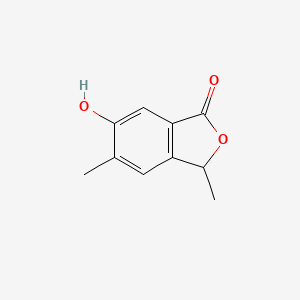
![N-(2-{[(4-Chlorophenyl)methoxy]methyl}phenyl)pyridine-4-carboxamide](/img/structure/B14332543.png)
